2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)27-26(32)25(31)21-15-29(22-10-6-5-9-20(21)22)16-23(30)28-11-7-4-8-12-28/h5-6,9-10,13-15H,4,7-8,11-12,16H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQEAYELRXHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.
Attachment of the Trimethylphenyl Group: This step involves Friedel-Crafts acylation, where the indole-piperidine intermediate reacts with trimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. In studies evaluating similar compounds, some demonstrated IC50 values indicating effective inhibition of bacterial growth, suggesting a potential role in developing new antibacterial agents .
Enzyme Inhibition
The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor. A study on related compounds revealed strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease. Compounds with indole and piperidine structures have been identified as promising candidates for neuroprotective therapies due to their ability to inhibit this enzyme .
Anticancer Activity
Compounds featuring indole and piperidine moieties have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, indicating their potential as anticancer agents. The presence of specific functional groups in the compound enhances its ability to interact with cancer cell signaling pathways .
Acetylcholinesterase Inhibition
In a series of synthesized compounds evaluated for their ability to inhibit AChE, the most active derivatives achieved IC50 values lower than 5 µM. This indicates a strong potential for therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Antibacterial Screening
A focused study on synthesizing piperidine derivatives revealed several compounds with significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. Some achieved minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their effectiveness as potential antibacterial agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
- Piperidine and Indole Synergy : The target compound and 1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indole-3-carboxylic acid () share the indole-piperidine-ethyl backbone, but the latter lacks the trimethylphenyl acetamide group. This difference may reduce lipophilicity and alter receptor binding.
- Biological Activity : Compound 1 () lacks cytotoxicity, suggesting that the dihydroindole and hydroxy-oxo groups may reduce bioactivity compared to the fully aromatic indole in the target compound.
Physicochemical and Conformational Properties
- Crystal Packing: The trimethylphenyl group in 1-(2,4,6-trimethylphenyl)ethanol forms hydrogen-bonded hexamers (), suggesting similar intermolecular interactions may influence the target compound’s crystallinity and solubility.
Biological Activity
The compound 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide is a derivative of piperidine and indole, notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring and an indole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly the sigma-1 and sigma-2 subtypes. These receptors are implicated in various neurological processes and are considered targets for drug development concerning neurodegenerative diseases and pain management.
Key Findings:
- Sigma Receptor Interaction: The compound exhibits a high affinity for sigma receptors, which are involved in modulating neurotransmitter systems and neuroprotective effects .
- Analgesic Properties: Preliminary studies suggest that compounds similar to this structure can provide analgesic effects through sigma receptor modulation .
In Vitro Studies
In vitro assays have demonstrated that the compound effectively inhibits certain enzymes associated with inflammatory pathways. For instance, it has been shown to inhibit phospholipase A2 (PLA2) activity, which is crucial in the inflammatory response .
| Study | Findings |
|---|---|
| Study 1 | Inhibition of PLA2 with IC50 values indicating significant potency against inflammatory responses. |
| Study 2 | Demonstrated neuroprotective effects in neuronal cell models through sigma receptor activation. |
In Vivo Studies
Animal models have been utilized to assess the analgesic and anti-inflammatory properties of the compound. Results indicate that administration leads to a reduction in pain-related behaviors and inflammation markers.
Case Study 1: Analgesic Effects
A study involving rats demonstrated that the administration of this compound resulted in a statistically significant reduction in pain responses compared to controls. The mechanism was linked to sigma receptor activation, highlighting its potential as an analgesic agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, treatment with the compound showed a decrease in neuronal cell death and improvement in behavioral outcomes. This suggests its applicability in treating conditions such as Alzheimer's disease or other neurodegenerative disorders.
Q & A
Q. What synthetic strategies are commonly employed for synthesizing 2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide?
The synthesis typically involves a multi-step route starting from indole derivatives. For example:
- Step 1 : Alkylation of indole with 2-chloroethyl piperidine to introduce the piperidinyl-ethyl moiety.
- Step 2 : Formation of the oxo-acetyl chloride intermediate via reaction with oxalyl chloride.
- Step 3 : Coupling with 2,4,6-trimethylaniline under Schotten-Baumann conditions to yield the final acetamide . Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical for improving intermediate purity and overall yield.
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and advanced experiments (e.g., 1,1-ADEQUATE) resolve stereochemistry and confirm substitution patterns .
- X-ray Crystallography : Provides definitive structural validation, especially for complex stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
Q. What is the hypothesized biological target of this compound based on structural analogs?
Structural analogs (e.g., tubulin inhibitors like D-24851) suggest potential interaction with microtubule dynamics. The indole-acetamide scaffold may bind to the colchicine site of β-tubulin, disrupting polymerization. Computational docking studies and comparative assays with known inhibitors (e.g., combretastatin A-4) are recommended to validate this hypothesis .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of the piperidinyl-ethyl-indole intermediate?
Key variables include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for reductive alkylation steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Temperature Control : Maintaining 40–60°C prevents side reactions (e.g., over-alkylation).
- Purification : Use of continuous flow reactors and automated platforms improves scalability, while chromatography (e.g., silica gel, preparative HPLC) ensures high-purity intermediates .
Q. How should contradictory data regarding the compound’s biological activity be resolved?
Contradictions may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Mitigation strategies:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ determination).
- Structural Analogs : Compare activity of derivatives (e.g., modifications to the indole or acetamide groups) to identify critical pharmacophores .
- Orthogonal Assays : Use complementary methods (e.g., fluorescence polarization for tubulin binding vs. cell viability assays) .
Q. What methodological approaches are recommended for studying metabolic stability in vitro?
- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and cofactors (NADPH). Monitor degradation via LC-MS/MS to calculate half-life (t₁/₂).
- Cytochrome P450 Inhibition : Screen against CYP3A4, CYP2D6 isoforms using fluorogenic substrates.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
